molecular formula C₁₃H₁₆N₄O₇ B1141809 N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose CAS No. 86979-66-0

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose

Cat. No.: B1141809
CAS No.: 86979-66-0
M. Wt: 340.29
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is a complex organic compound that features both azido and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose typically involves multiple steps, starting with the preparation of the glucopyranose derivative. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an azide ion. The amido group is then introduced through an amidation reaction, often involving the use of an amine and a carboxylic acid derivative under specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or other nitrogen-containing compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in photoaffinity labeling to study protein interactions and enzyme activities.

    Medicine: Potential use in drug development and as a probe in diagnostic assays.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Azidosalicyl)galactosamine
  • N-Hydroxysuccinimidyl-4-azidosalicylic acid
  • 12-[(4-Azidosalicyl)amino]dodecanoic acid

Uniqueness

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is unique due to its specific combination of azido and amido functional groups attached to a glucopyranose backbone. This structure provides distinct reactivity and binding properties, making it particularly useful in biochemical applications such as photoaffinity labeling and molecular probing.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENESIYYZEZKA-LTVPSGEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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